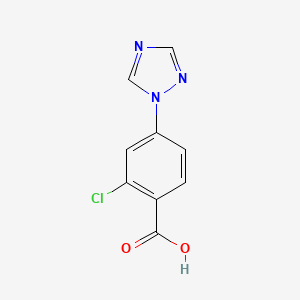

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid

Description

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is a heterocyclic compound that features a triazole ring fused with a benzene ring

Properties

IUPAC Name |

2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-5-11-4-12-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHJCXYONKJMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoic acid with 1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboxylic acids, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆ClN₃O₂

- Molecular Weight : 223.62 g/mol

- CAS Number : 220141-15-1

The compound features a triazole ring, which is known for its biological activity and ability to form coordination complexes with metals. This property is particularly useful in medicinal chemistry for developing new therapeutic agents.

Pharmaceutical Applications

Antifungal Activity

One of the primary applications of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is its use as an antifungal agent. The triazole moiety is a well-known scaffold in antifungal drug design. For instance, derivatives of this compound have been investigated for their efficacy against various fungal pathogens, including Aspergillus species and Candida species.

Case Study: Voriconazole Synthesis

Voriconazole, a potent antifungal medication, utilizes intermediates derived from triazole compounds. Research indicates that 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid can serve as an intermediate in synthesizing more complex antifungal agents . This highlights its importance in pharmaceutical synthesis pathways.

Agrochemical Applications

Herbicidal Properties

The compound has shown potential as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Research studies have demonstrated that derivatives of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid exhibit effective herbicidal activity against various weed species.

Table: Herbicidal Efficacy of Derivatives

| Compound Name | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Amaranthus retroflexus | 85 | |

| Compound B | Echinochloa crus-galli | 78 | |

| Compound C | Setaria viridis | 90 |

Material Science Applications

Coordination Chemistry

The ability of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid to form coordination complexes with transition metals opens avenues for its use in material science. These complexes can be utilized in catalysis and the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-(1H-1,2,3-triazol-1-yl)-benzenecarboxylic acid

- 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzaldehyde

- 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzonitrile

Uniqueness

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is unique due to its specific substitution pattern and the presence of both a triazole ring and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is a heterocyclic compound characterized by its unique structural features, including a triazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities.

- IUPAC Name : 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

- Molecular Formula : C₉H₆ClN₃O₂

- Molecular Weight : 223.62 g/mol

- CAS Number : 220141-15-1

The biological activity of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is largely attributed to its ability to interact with various biological targets. The triazole ring facilitates interactions through hydrogen bonding and π-π stacking, which can lead to the inhibition of specific enzymes or receptors involved in various disease pathways.

Antimicrobial Activity

Research indicates that 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | <0.125 |

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against strains of fungi responsible for plant diseases. Its effectiveness in agricultural applications is being explored for developing new fungicides.

Anticancer Potential

Studies have indicated that this compound may inhibit cancer cell proliferation through mechanisms involving the disruption of mitotic processes in centrosome-amplified cancer cells. The inhibition of specific kinesins like HSET (KIFC1) has been observed in vitro, leading to increased multipolarity and cell death in treated cells .

Case Study 1: Inhibition of Kinesin Proteins

A study investigated the effects of various triazole derivatives on HSET protein activity. The results showed that compounds similar to 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid effectively inhibited HSET with nanomolar potency . This highlights the potential for developing targeted cancer therapies based on this structural framework.

Case Study 2: Agricultural Applications

Field trials have shown that formulations containing this compound can reduce fungal infections in crops significantly compared to untreated controls. The efficacy against pathogens like Fusarium species suggests its utility as a novel agrochemical agent .

Synthesis and Optimization

The synthesis of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid typically involves cyclization reactions between 2-chlorobenzoic acid and triazole derivatives under specific conditions. Optimization studies have focused on improving yields and purity through various catalytic methods.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the triazole ring can enhance biological activity. For instance, substituents on the benzene ring have been shown to influence both antimicrobial and anticancer efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid?

A common method involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). After refluxing for 4–6 hours, the solvent is evaporated under reduced pressure, and the product is isolated via filtration. This approach is adaptable to introducing chloro substituents by selecting appropriate starting materials, such as 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole .

Q. How can researchers characterize the purity and identity of this compound?

Key techniques include:

- HPLC : To assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

- FTIR : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹).

- Melting Point Analysis : Compare observed values (e.g., ~260–320°C for structurally similar triazole benzoic acids) with literature data .

Q. What biological activities are associated with triazole-substituted benzoic acid derivatives?

Triazole derivatives often exhibit antifungal or enzyme-inhibitory properties. For example, structurally related compounds like imibenconazole act as fungicides by inhibiting cytochrome P450 enzymes. Preliminary assays should include in vitro antifungal susceptibility testing (e.g., against Candida spp.) and enzyme inhibition studies using recombinant CYP isoforms .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s interaction with cytochrome P450 enzymes?

The chloro group enhances electron-withdrawing effects, stabilizing the triazole’s coordination to the heme iron in cytochrome P450 (e.g., CYP199A4). UV-Vis binding assays (measuring spectral shifts at ~450 nm for ferrous heme) and X-ray crystallography can reveal binding modes. Comparative studies with non-chlorinated analogs (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid) show altered binding constants and active-site water displacement .

Q. What strategies optimize this compound for use in metal-organic frameworks (MOFs)?

The carboxylic acid group enables coordination to metal nodes (e.g., Zn²⁺, Cu²⁺). Design MOFs by combining the compound with secondary building units (SBUs) like Zn₄O clusters. Porosity and stability can be tuned via solvent-assisted ligand exchange or post-synthetic modification. Characterization via BET surface area analysis and PXRD is critical .

Q. How do structural modifications affect its metal-chelating properties?

Replacing the chloro group with electron-donating substituents (e.g., -OCH₃) alters chelation efficiency. Use UV-Vis titration or isothermal titration calorimetry (ITC) to measure binding constants with transition metals (e.g., Fe³⁺, Cu²⁺). Triazole derivatives with acetic acid side chains (e.g., (1H-1,2,4-triazol-1-yl)acetic acid) show higher affinity, suggesting synergistic effects between the triazole and carboxylate groups .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Matrix interference (e.g., proteins, lipids) complicates LC-MS/MS analysis. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for cleanup. Validate methods via spike-recovery experiments (80–120% recovery) and monitor fragmentation patterns (e.g., m/z 213 → 167 for quantification) .

Data Contradictions and Resolution

Q. Conflicting reports on melting points: How to resolve discrepancies?

Discrepancies in melting points (e.g., 262–268°C vs. 318–320°C for similar triazole benzoic acids) may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and recrystallize the compound using gradient sublimation or solvent-antisolvent methods .

Q. Why do some studies report weak antifungal activity despite structural similarity to active compounds?

Bioactivity depends on substituent positioning and lipophilicity. Use comparative molecular field analysis (CoMFA) to model structure-activity relationships. Modify the chloro group’s position or introduce hydrophobic side chains (e.g., methyl groups) to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.